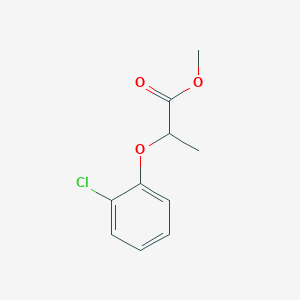

methyl 2-(2-chlorophenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(2-chlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLKEMBXNJKLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used, with concentrations ranging from 1–5 mol% relative to the acid.

-

Solvents : Excess methanol acts as both reactant and solvent, though toluene or dichloromethane may be added to azeotropically remove water and shift equilibrium toward ester formation.

-

Temperature : Reflux conditions (65–80°C) are typically maintained for 6–24 hours, depending on the acid’s reactivity.

-

Yield : Reported yields for analogous chlorophenoxypropanoate esters range from 85–92% under optimized conditions.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (3%) | Methanol | 70 | 12 | 88 |

| p-TsOH (2%) | Methanol/DCM | 80 | 8 | 91 |

Esterification via Acyl Chloride Intermediate

An alternative approach involves converting 2-(2-chlorophenoxy)propanoic acid to its corresponding acyl chloride before reacting it with methanol. This method avoids equilibrium limitations and is advantageous for moisture-sensitive substrates.

Stepwise Protocol

-

Acyl Chloride Formation :

-

Methanol Quenching :

Table 2: Performance Metrics for Acyl Chloride Route

| SOCl₂ Equiv. | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.2 | Toluene | 3 | 94 | 99.5 |

| 1.5 | DCM | 2.5 | 96 | 99.2 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have been adopted to enhance heat transfer and reduce hazardous reagent handling. Key parameters include:

-

Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches.

-

Waste Mitigation : SOCl₂ byproducts are neutralized with aqueous NaOH, generating NaCl and Na₂SO₃ for safe disposal.

-

Process Intensification : Microwave-assisted esterification reduces reaction times by 50–70% compared to conventional heating.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Acid-Catalyzed | Acyl Chloride |

|---|---|---|

| Reaction Time | 8–24 h | 3–5 h |

| Yield | 85–92% | 94–96% |

| Scalability | Moderate | High |

| Byproduct Handling | Water | HCl/SO₂ |

The acyl chloride route offers superior yields and faster kinetics but requires stringent moisture control. Acid-catalyzed esterification is preferable for small-scale laboratory synthesis due to its simplicity.

Emerging Techniques and Innovations

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which operate under mild conditions (30–40°C, pH 7–8) with yields exceeding 90%. Green chemistry initiatives have also explored ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents, reducing environmental impact .

Scientific Research Applications

Methyl 2-(2-chlorophenoxy)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of methyl 2-(2-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The chlorophenoxy group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The ester moiety may undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds are structurally related to methyl 2-(2-chlorophenoxy)propanoate, differing in substituent positions, functional groups, or halogenation patterns. Key differences and implications are summarized in Table 1.

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity: Methyl esters (e.g., target compound, diclofop methyl) exhibit higher logP values compared to carboxylic acids (e.g., 2-(4-chlorophenyl)propanoic acid), enhancing membrane permeability but reducing water solubility .

- Electronic Effects: The ortho-chloro substituent in the target compound induces steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic substitution compared to para-chloro analogs (e.g., 2-(4-chlorophenyl)propanoic acid) .

- Thermal Stability: Esters generally exhibit lower melting points than acids.

Spectroscopic Characterization

- ¹H NMR : The methyl ester group in the target compound resonates as a singlet at δ ~3.7–3.8 ppm. Ortho-chloro substituents deshield adjacent aromatic protons, causing downfield shifts (e.g., δ 6.5–7.5 ppm) compared to para-chloro analogs (δ 7.1–7.3 ppm) .

- Mass Spectrometry: Molecular ion peaks for esters (e.g., [M+Na]⁺ at m/z 237 for the target) differ from carboxylic acids ([M-H]⁻ at m/z 199 for 2-(4-chlorophenyl)propanoic acid) due to ionization pathways .

Biological Activity

Methyl 2-(2-chlorophenoxy)propanoate, a compound of interest in both agricultural and medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article delves into its mechanisms of action, biological effects, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenoxy group attached to a propanoate moiety. Its molecular formula is with a molecular weight of approximately 246.67 g/mol. This unique structure contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chlorophenoxy group is known to bind to active sites on enzymes, potentially inhibiting their activity. This inhibition can disrupt various metabolic pathways, leading to significant biological effects.

Key Mechanisms:

- Enzyme Inhibition: Interacts with acetyl-CoA carboxylase, critical for fatty acid synthesis in plants.

- Receptor Binding: Modulates cellular signaling pathways, influencing physiological functions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as an insect growth regulator and herbicide. Below are notable findings:

-

Insect Growth Regulation:

- This compound acts as a juvenile hormone mimic, affecting hormonal pathways in insects, which can lead to disrupted growth and development.

-

Herbicidal Activity:

- The compound has been shown to inhibit acetyl-CoA carboxylase in grass weeds, effectively targeting lipid biosynthesis and leading to plant death. This property positions it as a potential selective herbicide in agricultural applications.

Data Tables

| Study Focus | Findings |

|---|---|

| Insect Growth Regulation | Mimics juvenile hormones; disrupts growth in target insect species. |

| Herbicidal Activity | Inhibits acetyl-CoA carboxylase; effective against grass weeds. |

| Enzyme Interaction | Binds to active sites of enzymes; alters metabolic pathways. |

Applications in Research and Industry

This compound has diverse applications across various fields:

- Agriculture: Used as an insect growth regulator and herbicide.

- Pharmaceuticals: Investigated for potential therapeutic properties and as a model compound in drug development.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(2-chlorophenoxy)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, 2-chlorophenol reacts with methyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in acetone under reflux . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to ester), temperature (60–80°C), and reaction time (6–12 hours). Impurities like unreacted starting materials or di-substituted byproducts can be minimized using polar aprotic solvents (e.g., DMF) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm in ¹³C) and the chlorophenoxy group’s aromatic protons (δ 6.8–7.4 ppm in ¹H). Asymmetry from the propanoate chain splits methylene signals into quartets .

- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- GC-MS : Verify molecular ion peaks (m/z ≈ 228 for [M]⁺) and fragmentation patterns (e.g., loss of –OCH₃) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use local exhaust ventilation to limit inhalation exposure (classified as Health Hazard Level 3 per DOT) .

- Wear nitrile gloves and goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately and laundered separately .

- Store in airtight containers away from oxidizers; decomposition may release toxic chlorine gas .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Discrepancies arise from varying experimental conditions. Perform systematic solubility tests:

- Use HPLC-grade solvents (e.g., water, ethanol, hexane) under controlled temperatures (20–25°C).

- Quantify solubility via gravimetric analysis after 24-hour agitation.

- Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions . Recent studies suggest higher solubility in dichloromethane (logP ≈ 2.8) due to ester and aryl chloride hydrophobicity .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) in esterification .

- Kinetic Resolution : Hydrolyze racemic mixtures with lipases (e.g., Candida antarctica) to isolate the desired (R)-enantiomer .

- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. How do structural modifications to the chlorophenoxy moiety affect bioactivity, and what analytical methods validate these changes?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., –NO₂ at the 4-position) to enhance herbicidal activity. Compare with methyl 2-(4-nitro-2-chlorophenoxy)propanoate analogs .

- Bioassays : Test inhibitory effects on plant acetolactate synthase (ALS) using UV-spectrophotometry (λ = 310 nm for enzyme activity) .

- LC-MS/MS : Quantify metabolite formation (e.g., hydrolyzed propanoic acid derivatives) in soil degradation studies .

Q. What experimental designs address contradictions in reported degradation half-lives of this compound in environmental matrices?

- Methodological Answer :

- Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (4–9). Monitor via HPLC-UV (retention time ~8.2 min) .

- Use isotopic labeling (¹⁴C at the methoxy group) to track mineralization to CO₂ in soil microcosms .

- Apply QSAR models to correlate substituent electronegativity with persistence; chlorine’s electron-withdrawing effect increases stability .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from impurities during HPLC analysis of this compound?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) with a gradient elution (acetonitrile/water, 60:40 to 90:10 over 20 min) .

- Sample Prep : Pre-treat with solid-phase extraction (SPE) using Oasis HLB cartridges to remove phenolic byproducts .

- Diode Array Detection (DAD) : Set λ = 220 nm for the target compound; impurities often absorb at λ < 200 nm .

Q. What mechanistic insights explain the compound’s instability under alkaline conditions?

- Methodological Answer :

- The ester group undergoes base-catalyzed hydrolysis to 2-(2-chlorophenoxy)propanoic acid. Confirm via ¹H NMR (disappearance of –OCH₃ at δ 3.7 ppm) .

- Kinetic Studies : Use pseudo-first-order kinetics (excess NaOH) to determine activation energy (Eₐ ≈ 45 kJ/mol) .

- Computational Modeling : DFT calculations reveal transition-state stabilization via resonance in the phenoxide intermediate .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.